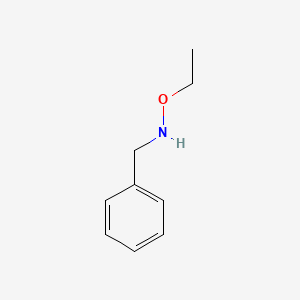
Benzyl(ethoxy)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(ethoxy)amine, also known by its IUPAC name N-benzyl-O-ethylhydroxylamine, is an organic compound with the molecular formula C9H13NO It is characterized by the presence of a benzyl group attached to an ethoxyamine moiety
Mécanisme D'action
Target of Action
Benzyl(ethoxy)amine, like other amines, is a weak base and can act as a good nucleophile . It can interact with various targets, including carbonyl groups, acid chlorides, and sulfonyl groups . The primary targets of this compound are likely to be molecules that can undergo nucleophilic substitution reactions or molecules that can form imine derivatives .
Mode of Action
This compound interacts with its targets through nucleophilic substitution reactions . For instance, it can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . This reaction is acid-catalyzed and reversible . In the presence of acid chlorides, this compound can form amides . Furthermore, it can react with sulfonyl groups to form sulfonamides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl(ethoxy)amine can be synthesized through several methods. One common approach involves the reaction of benzylamine with ethyl nitrite under acidic conditions. The reaction proceeds as follows:
C6H5CH2NH2+C2H5ONO→C6H5CH2N(OCH2CH3)+H2O
Another method involves the reduction of benzylidene ethylamine using sodium borohydride in ethanol. This method provides a high yield of the desired product under mild conditions.
Industrial Production Methods
On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process typically involves the catalytic hydrogenation of benzylidene ethylamine in the presence of a palladium catalyst. This method is advantageous due to its scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl(ethoxy)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzyl(ethoxy)nitrosoamine using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced to this compound hydrochloride using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Sodium ethoxide, ethanol.
Major Products Formed
Oxidation: Benzyl(ethoxy)nitrosoamine.
Reduction: this compound hydrochloride.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, benzyl(ethoxy)amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein interactions due to its ability to form stable complexes with various biomolecules.
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic properties. They are investigated for their activity against certain types of cancer and bacterial infections.
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals. It is employed in the production of polymers, resins, and coatings due to its reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylamine: Lacks the ethoxy group, making it less reactive in certain chemical reactions.
Ethoxyamine: Lacks the benzyl group, limiting its applications in organic synthesis.
Benzylhydroxylamine: Similar structure but with a hydroxyl group instead of an ethoxy group.
Uniqueness
Benzyl(ethoxy)amine is unique due to the presence of both benzyl and ethoxy groups, which confer distinct chemical properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Its ability to form stable complexes with biomolecules makes it valuable in biochemical research and pharmaceutical development.
Propriétés
IUPAC Name |
N-ethoxy-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-11-10-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFYXELLCJAYIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
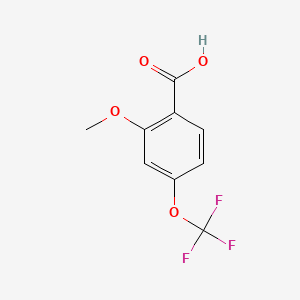
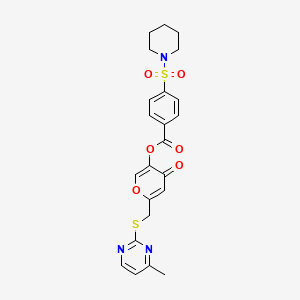
![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,3-dimethylbutanamide](/img/structure/B2776327.png)
![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B2776331.png)
![methyl 4-({[2-(furan-2-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate](/img/structure/B2776332.png)
![2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B2776333.png)
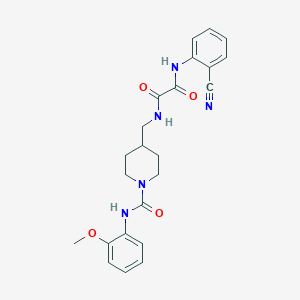
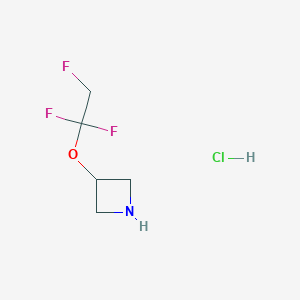
![N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide](/img/structure/B2776336.png)
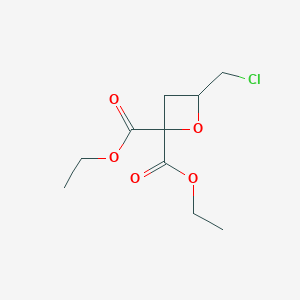
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2776339.png)
![Methyl 2-{[3-cyano-4-(4-fluorophenyl)-2-pyridinyl]sulfanyl}acetate](/img/structure/B2776340.png)
![5-Benzyl-3-chloro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2776345.png)
![1-[4-(2-Morpholin-4-YL-ethylamino)-piperidin-1-YL]-ethanone](/img/structure/B2776346.png)
